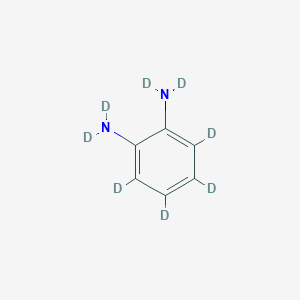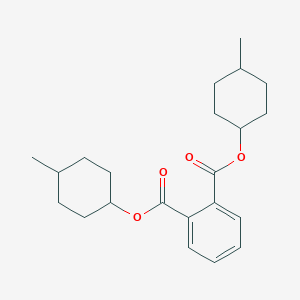
Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves the use of metal atom ligand vapor cocondensation techniques. For example, bis(cyclobuta-η6-benzene)metal complexes of chromium(0), molybdenum(0), and tungsten(0) have been prepared, illustrating a methodology that could be adapted for the synthesis of bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate by changing the ligand systems (Elschenbroich et al., 1986).
Molecular Structure Analysis
Gas electron-diffraction studies on bis(4,4-dimethyl-2,5-cyclohexadiene-1-ylidene) have revealed non-planar carbocyclic rings, which may provide insight into the structure of bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate, suggesting significant structural strain and unique molecular conformations (Trætteberg et al., 1982).
Chemical Reactions and Properties
The compound's reactivity has been studied through the synthesis and polymerization of related cyclic monomers, indicating the potential for crosslinking and polymer formation, which could be relevant for material science applications (Moszner et al., 1999).
Physical Properties Analysis
Detailed studies on the physical properties of similar compounds, such as 1,4-bis((4-nitrophenoxy)methyl)benzene and its derivatives, have shown specific electrochemical behaviors and structural characteristics, suggesting that bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate may exhibit unique electrochemical properties suitable for various applications (Haider et al., 2011).
Chemical Properties Analysis
The synthesis of highly functionalized bis(4H-chromene) derivatives through an isocyanide-based pseudo-five-component reaction showcases the chemical versatility of bis-functionalized aromatic compounds, implying that bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate could serve as a precursor for the synthesis of a wide range of heterocyclic compounds with potential biological activity (Shaabani et al., 2009).
科学研究应用
Metal-Organic Frameworks (MOFs) : Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate and its derivatives have been used in constructing metal-organic frameworks. For example, flexible dicarboxylate ligands have been synthesized and used with copper ions to form various metal-organic complexes with potential applications in areas like gas storage and catalysis (Dai et al., 2009).
Photovoltaic Materials : These compounds have also shown promise in photovoltaic applications. Main-chain fullerene polymers, which include derivatives of bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate, have been proposed for use in photovoltaic devices due to their unique electronic and solid-state behaviors (Hiorns et al., 2009).
Catalysis and Chemical Synthesis : Such compounds are often used in the synthesis of complex molecules and materials. For instance, a copper(II) complex supported by cyclohexane-1,4-dicarboxylate was synthesized and demonstrated as an efficient pre-catalyst for oxidation reactions (Hazra et al., 2014).
Chemical Sensors : These compounds have potential applications in the development of chemical sensors. For example, acyclic dithia benzene derivatives, related to bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate, have been used to create membrane electrodes sensitive to silver ions (Casabó et al., 1994).
Polymer Science : These compounds are integral in synthesizing various polymers with specific properties, such as those used in aromatic polyamides (Yang et al., 1996).
Photocatalytic Applications : Some coordination polymers built using bis(imidazole) ligands and carboxylate linkers exhibit photocatalytic properties. These materials can degrade organic pollutants under UV light, demonstrating potential for environmental remediation (Cui et al., 2017).
属性
IUPAC Name |
bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-15-7-11-17(12-8-15)25-21(23)19-5-3-4-6-20(19)22(24)26-18-13-9-16(2)10-14-18/h3-6,15-18H,7-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJWMYHRXOJYJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609388 |
Source


|
| Record name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |
CAS RN |
18249-11-1 |
Source


|
| Record name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

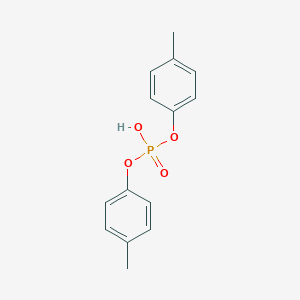

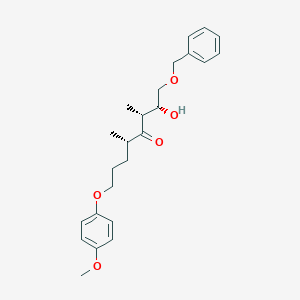
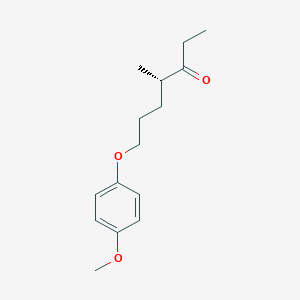

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)



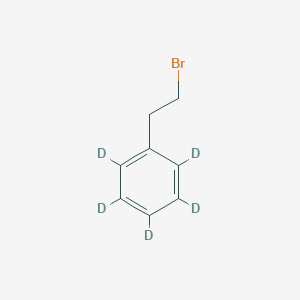
![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)
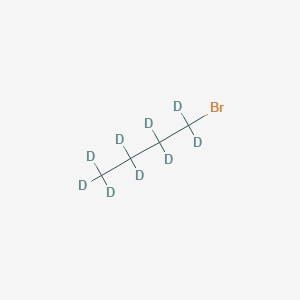
![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]propan-1-one](/img/structure/B32882.png)
